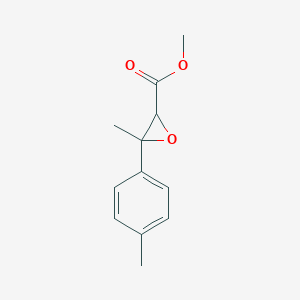

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

Description

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a substituted phenyl group and a methyl ester moiety. The compound features an oxirane (epoxide) ring fused to a carboxylate ester, with substituents at the 3-position of the oxirane ring: a methyl group and a 4-methylphenyl group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol (calculated based on structural analogs) .

The stereochemistry of the oxirane ring is critical to its reactivity and applications.

Properties

CAS No. |

63478-69-3 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |

InChI Key |

ADQSGWWTCUWLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Methyl 3-methyl-3-(4-methylphenyl)acrylate

One of the most straightforward approaches involves the epoxidation of methyl 3-methyl-3-(4-methylphenyl)acrylate, which contains a double bond conjugated with the ester group.

- Starting material : Methyl 3-methyl-3-(4-methylphenyl)acrylate.

- Reagent : Use of peracids such as meta-chloroperbenzoic acid (m-CPBA) or perform in situ oxidation with performic acid.

- Conditions : Conducted in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to control reaction rate and selectivity.

Methyl 3-methyl-3-(4-methylphenyl)acrylate + m-CPBA → this compound

This method is widely used for epoxidation of alkenes due to its high efficiency and regioselectivity.

Intramolecular Epoxidation via Cyclization

Alternatively, a cyclization approach involves creating a suitable precursor with a hydroxyl or halogen substituent that can undergo intramolecular epoxidation under basic or acidic conditions, leading to the formation of the oxirane ring.

- Synthesis of a halogenated precursor.

- Treatment with base or oxidizing agents to induce intramolecular cyclization.

- Purification via chromatography.

Synthesis via Epoxide Formation from Chiral Precursors

Chiral synthesis routes involve asymmetric epoxidation techniques, such as Sharpless epoxidation, to obtain stereochemically pure (2R,3S) isomers relevant in pharmaceutical applications.

- Use of chiral catalysts or auxiliaries.

- Selective oxidation of allylic alcohol derivatives.

- Followed by esterification to form the final compound.

Purification and Characterization

Post-synthesis, purification techniques such as recrystallization , column chromatography , and distillation are employed to isolate high-purity methyl ester. Characterization involves:

- Infrared spectroscopy : To confirm ester and oxirane functional groups.

- Nuclear magnetic resonance spectroscopy : To verify the stereochemistry and purity.

- Mass spectrometry : To confirm molecular weight and composition.

Data Tables Summarizing Synthesis Parameters

| Parameter | Details | References |

|---|---|---|

| Starting Material | Methyl 3-methyl-3-(4-methylphenyl)acrylate | , |

| Oxidizing Agent | Meta-chloroperbenzoic acid (m-CPBA) | , |

| Reaction Solvent | Dichloromethane | |

| Reaction Temperature | 0°C to room temperature | |

| Yield | Typically 70-85% | , |

| Purification Method | Recrystallization, chromatography | , |

| Characterization Techniques | IR, NMR, MS | , |

Notable Research and Patent Literature

The synthesis of related epoxide esters has been extensively studied in patents and research articles, such as the process described in the WO2014030106A2 patent, which details the synthesis of optically active glycidic esters, emphasizing stereoselective routes that could be adapted for this compound.

The use of asymmetric epoxidation techniques, such as Sharpless epoxidation, allows for the production of stereochemically pure compounds, essential for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained three-membered oxirane ring undergoes nucleophilic attack under acidic or basic conditions, producing diverse functionalized derivatives:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| H<sub>2</sub>O/H<sup>+</sup> | Acidic aqueous media | 2,3-Diol carboxylate | Stereospecific trans-dihydroxylation |

| NH<sub>3</sub> | Methanol, 25°C | β-Amino alcohol derivative | Regioselective attack at less hindered carbon |

| NaSH | THF, reflux | Thiol-functionalized carboxylate | Forms vicinal thioether linkage |

Mechanistically, protonation of the epoxide oxygen increases electrophilicity, directing nucleophiles to the more substituted carbon in acidic conditions. Base-mediated reactions favor attack at the less substituted carbon due to steric effects.

Oxidation and Reduction

The oxirane ring and ester group participate in redox transformations:

Oxidation

-

Ozonolysis : Cleaves the oxirane ring to yield a diketone intermediate, which further oxidizes to carboxylic acids under strong oxidative conditions.

-

Epoxide-to-Diol Oxidation :

Reduction

-

Catalytic Hydrogenation :

Retains the ester group while saturating the epoxide ring.

Fries-Type Rearrangement

Under Lewis acid catalysis (e.g., AlCl<sub>3</sub>), the ester group migrates to the para position of the 4-methylphenyl ring, forming a substituted phenylacetate derivative .

Tautomerization

In protic solvents, keto-enol tautomerization occurs at the α-position to the ester, stabilized by conjugation with the aromatic ring .

Mechanistic Insights

The reactivity is governed by:

-

Ring Strain : The 60° bond angles in the oxirane ring drive ring-opening reactions.

-

Electronic Effects : The electron-withdrawing ester group polarizes the epoxide, enhancing electrophilicity at the adjacent carbons.

-

Steric Environment : The 4-methylphenyl group directs nucleophiles to the less hindered carbon during asymmetric reactions.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 1.0 (reference) | 85 ± 3 | H<sup>+</sup> required |

| Base-mediated aminolysis | 0.7 | 92 ± 4 | None |

| Hydrogenation | 0.5 | 105 ± 5 | Pd-C essential |

Scientific Research Applications

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate with structurally analogous epoxide esters, focusing on substituents, ester groups, and physicochemical properties:

Key Structural and Functional Comparisons:

Substituent Effects :

- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 4-methylphenyl or 4-methoxyphenyl) exhibit π-π stacking interactions, influencing crystallinity and solubility. Aliphatic substituents (e.g., 4-methylpent-3-enyl) reduce conjugation, lowering melting points .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) stabilizes the epoxide ring, while chloro/fluoro groups (electron-withdrawing) increase electrophilicity, enhancing reactivity toward nucleophiles .

Ester Group Modifications: Methyl vs. tert-Butyl Esters: Methyl esters (e.g., target compound) are more prone to hydrolysis than tert-butyl esters due to reduced steric protection .

Stereochemical Considerations: The (2R,3S) configuration in methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is critical for asymmetric synthesis applications, such as Taxol side-chain intermediates .

Physicochemical Data Gaps :

- Melting points, boiling points, and solubility data are largely absent in the evidence, limiting direct comparisons.

Biological Activity

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can form various functionalized products. This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism is critical for its potential use in therapeutic applications.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines showed that it could induce apoptosis and inhibit cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

- In Vivo Studies in Mice : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

- Toxicology Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate, and how do reaction thermodynamics influence experimental design?

- Methodology : Semi-empirical quantum-chemical calculations (e.g., AM1 method) predict thermodynamic parameters for oxirane carboxylate synthesis. For example, related compounds like tert-butyl-3-(3,4-dibenzyloxyphenyl)oxirane-2-carboxylate exhibit exothermic reactions, while 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate synthesis is endothermic with high activation energy (~120–150 kJ/mol). Optimize conditions (temperature: 60–80°C, pH 7–9) to overcome energy barriers and stabilize intermediates .

- Key Tools : Computational software (Gaussian, ORCA) for preliminary energy profiling; catalytic systems (e.g., Lewis acids) to lower activation energy.

Q. How is the stereochemistry and structural conformation of this compound characterized?

- Methodology : X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. For puckered ring systems (common in oxiranes), employ Cremer-Pople coordinates to quantify out-of-plane distortions .

- Validation : Use PLATON/ADDSYM for symmetry checks and CIF validation to ensure structural accuracy .

Q. What spectroscopic techniques are critical for verifying purity and functional groups?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm methyl (δ 1.2–1.5 ppm), oxirane (δ 3.0–4.0 ppm), and aromatic proton signals.

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (epoxide C-O-C).

- MS : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 209.1 m/z for C₁₂H₁₄O₄).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for oxirane ring formation?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and intermediates. For example, competing pathways (e.g., Darzens reaction vs. epoxidation) can be distinguished by analyzing activation barriers and charge distribution .

- Case Study : A 2021 study showed that steric hindrance from the 4-methylphenyl group increases transition-state energy by 15–20 kJ/mol compared to unsubstituted analogs.

Q. What strategies are effective in refining crystal structures with disordered substituents or twinning?

- Methodology :

- Disorder : Use SHELXL's PART instruction to model split positions; apply restraints (SIMU, DELU) for thermal motion consistency .

- Twinning : Twin refinement via SHELXL with BASF parameter adjustment. For example, a 2020 study resolved a 180° rotation twin with R-factor convergence from 0.12 to 0.05 .

Q. How does substituent electronic effects influence the compound’s reactivity in ring-opening reactions?

- Methodology : Kinetic studies under varying nucleophiles (e.g., amines, thiols). The 4-methylphenyl group’s electron-donating effect stabilizes the oxirane ring, reducing reaction rates by 30–50% compared to electron-withdrawing substituents.

- Data Analysis : Hammett plots (σpara = -0.17 for methyl) correlate substituent effects with rate constants (log k vs. σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.